3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a fluorinated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine or its derivatives as the nucleophile.
The fluorinated pyridine moiety is incorporated through a series of reactions involving fluorination and subsequent coupling reactions. The final step usually involves the coupling of the fluorinated pyridine with the piperazine-substituted benzothiazole under conditions that facilitate the formation of the desired product, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine moiety enhances its binding affinity and specificity, while the benzothiazole core provides structural stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(5-Chloro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole
- 3-[4-(5-Bromo-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole
- 3-[4-(5-Iodo-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole
Uniqueness
Compared to its analogs, 3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets, enhancing the compound’s efficacy and selectivity .
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-3-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-12-10-13(19)11-20-16(12)18(24)23-8-6-22(7-9-23)17-14-4-2-3-5-15(14)25-21-17/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNUSZXXVVKPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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